5-(4-chlorophenyl)-3-hydroxy-4-[(4-methoxyphenyl)carbonyl]-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
5-(4-CHLOROPHENYL)-3-HYDROXY-4-(4-METHOXYBENZOYL)-1-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with a unique structure that includes a chlorophenyl group, a hydroxy group, a methoxybenzoyl group, and an indole moiety
Preparation Methods
The synthesis of 5-(4-CHLOROPHENYL)-3-HYDROXY-4-(4-METHOXYBENZOYL)-1-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE involves multiple steps. The synthetic route typically starts with the preparation of the indole derivative, followed by the introduction of the chlorophenyl and methoxybenzoyl groups. The final step involves the formation of the pyrrol-2-one ring. Reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the reactions.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The methoxybenzoyl group can be reduced to a hydroxyl group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-(4-CHLOROPHENYL)-3-HYDROXY-4-(4-METHOXYBENZOYL)-1-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Compared to other similar compounds, 5-(4-CHLOROPHENYL)-3-HYDROXY-4-(4-METHOXYBENZOYL)-1-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE is unique due to its specific combination of functional groups and structural features. Similar compounds include:
- 5-(4-CHLOROPHENYL)-3-HYDROXY-4-(4-METHOXYBENZOYL)-1-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE
- 5-(4-CHLOROPHENYL)-3-HYDROXY-4-(4-METHOXYBENZOYL)-1-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE
These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture, leading to differences in their chemical and biological properties.
Properties
Molecular Formula |
C29H25ClN2O4 |
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Molecular Weight |
501.0 g/mol |
IUPAC Name |
(4Z)-5-(4-chlorophenyl)-4-[hydroxy-(4-methoxyphenyl)methylidene]-1-[2-(2-methyl-1H-indol-3-yl)ethyl]pyrrolidine-2,3-dione |
InChI |
InChI=1S/C29H25ClN2O4/c1-17-22(23-5-3-4-6-24(23)31-17)15-16-32-26(18-7-11-20(30)12-8-18)25(28(34)29(32)35)27(33)19-9-13-21(36-2)14-10-19/h3-14,26,31,33H,15-16H2,1-2H3/b27-25- |
InChI Key |
SYSQOZVQTLGXAM-RFBIWTDZSA-N |
Isomeric SMILES |
CC1=C(C2=CC=CC=C2N1)CCN3C(/C(=C(\C4=CC=C(C=C4)OC)/O)/C(=O)C3=O)C5=CC=C(C=C5)Cl |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CCN3C(C(=C(C4=CC=C(C=C4)OC)O)C(=O)C3=O)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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